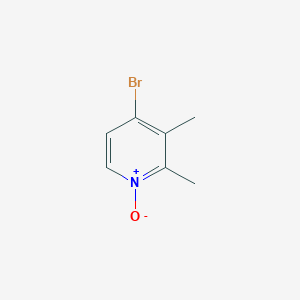

4-Bromo-2,3-dimethylpyridine 1-oxide

Descripción general

Descripción

4-Bromo-2,3-dimethylpyridine 1-oxide is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 4-position and two methyl groups at the 2- and 3-positions, along with an oxide group at the 1-position. This compound is of interest in various chemical research and industrial applications due to its unique structural features and reactivity.

Mecanismo De Acción

Target of Action

It is known that pyridine derivatives are often used in organic synthesis as important reagents and intermediates .

Mode of Action

It’s known that bromopyridines can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the bromine atom in the bromopyridine acts as a leaving group, allowing the carbon it was attached to form a new bond with another carbon atom .

Biochemical Pathways

It’s known that bromopyridines can participate in carbon-carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This could potentially affect various biochemical pathways depending on the specific context of the reaction.

Pharmacokinetics

Its molecular weight is 18605 , which is within the range generally favorable for oral bioavailability in drug molecules.

Result of Action

As a reagent in organic synthesis, it can contribute to the formation of various organic compounds .

Action Environment

The action, efficacy, and stability of 4-Bromo-2,3-dimethylpyridine 1-oxide can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions it participates in are known to be exceptionally mild and functional group tolerant . Furthermore, it should be stored under inert gas (nitrogen or argon) at 2–8 °C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-dimethylpyridine 1-oxide typically involves the bromination of 2,3-dimethylpyridine followed by oxidation. One common method involves the reaction of 2,3-dimethylpyridine with bromine in the presence of a suitable solvent such as acetic acid to yield 4-bromo-2,3-dimethylpyridine. This intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2,3-dimethylpyridine 1-oxide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be further oxidized or reduced depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Further oxidized pyridine derivatives.

Reduction: Reduced pyridine derivatives with altered functional groups.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Bromo-2,3-dimethylpyridine 1-oxide serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly useful in:

- Cross-Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are crucial in pharmaceuticals and agrochemicals .

- Substitution Reactions: Commonly used with nucleophiles like sodium hydroxide or potassium tert-butoxide for further functionalization.

Pharmacology

The compound exhibits significant biological activity as an inhibitor of cytochrome P450 enzymes, which are essential for drug metabolism. Its ability to selectively inhibit specific isoforms suggests potential applications in:

- Drug Development: As a candidate for studying drug interactions and metabolic pathways .

- Therapeutic Uses: Its anti-inflammatory effects have been noted due to its inhibition of prostaglandin production from arachidonic acid .

Corrosion Inhibition

Research has demonstrated that this compound can effectively inhibit corrosion on mild steel in acidic environments. A study reported an anti-corrosive efficacy of up to 81.89% at optimal concentrations. This application is particularly relevant in industrial settings where metal protection is critical.

Case Study 1: Cytochrome P450 Inhibition

In a pharmacological study, it was found that this compound effectively inhibited cytochrome P450 enzymes involved in drug metabolism. This inhibition was characterized by detailed kinetic studies showing varying degrees of inhibition across different isoforms, highlighting its potential use in drug interaction studies .

Case Study 2: Corrosion Inhibition Performance

A study conducted on mild steel exposed to acidic environments showed that increasing concentrations of this compound significantly reduced corrosion rates. The highest efficacy was achieved at a concentration of , demonstrating its practical application as a corrosion inhibitor in industrial settings.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-2,3-dimethylpyridine: Lacks the oxide group, resulting in different reactivity and applications.

2,3-Dimethylpyridine 1-oxide:

4-Chloro-2,3-dimethylpyridine 1-oxide: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.

Uniqueness

4-Bromo-2,3-dimethylpyridine 1-oxide is unique due to the presence of both bromine and oxide groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in various reactions and form diverse products makes it valuable in research and industrial applications.

Actividad Biológica

4-Bromo-2,3-dimethylpyridine 1-oxide (C7H8BrNO) is a pyridine derivative that has garnered attention for its significant biological activity, particularly in pharmacology. This compound exhibits a variety of interactions with biological systems, primarily through its role as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism.

This compound primarily inhibits specific isoforms of cytochrome P450 enzymes. These enzymes are involved in the oxidative metabolism of drugs and other xenobiotics, influencing their pharmacokinetics and potential drug interactions. The inhibition profile of this compound suggests it could be a valuable tool in pharmacological studies aimed at understanding drug metabolism and interactions.

Key Features:

- Cytochrome P450 Inhibition : The compound selectively inhibits various P450 isoforms, impacting metabolic pathways.

- Gastrointestinal Absorption : High absorption rates indicate potential for oral bioavailability.

- Blood-Brain Barrier Permeability : Its ability to cross the blood-brain barrier suggests possible neurological applications.

Research Findings

Recent studies have highlighted the compound's unique properties and potential applications:

- Inhibition Studies : Research indicates that this compound effectively inhibits cytochrome P450 isoforms CYP2D6 and CYP3A4, which are critical for the metabolism of many pharmaceuticals. This inhibition can lead to altered drug efficacy and toxicity profiles.

- Bioconversion Studies : In experiments utilizing whole cells of Burkholderia sp. MAK1, the compound was shown to undergo bioconversion processes, indicating its potential as a substrate for microbial transformations . This suggests applications in bioremediation or synthetic biology.

- Structure-Activity Relationship (SAR) : Comparative analysis with similar compounds reveals that the specific substitution pattern of this compound enhances its reactivity and utility in organic synthesis. For example, it exhibits different reactivity compared to other brominated pyridines due to its unique methyl substitutions.

Case Study 1: Drug Interaction Profile

A study investigated the impact of this compound on the metabolism of a common antiepileptic drug. The results demonstrated a significant increase in plasma concentration due to inhibition of CYP2D6, leading to recommendations for dosage adjustments when co-administered with this compound.

Case Study 2: Biocatalytic Applications

In another study focusing on biocatalysis, researchers utilized Burkholderia sp. MAK1 to convert various pyridine derivatives into hydroxylated products. The presence of this compound influenced the conversion rates and product profiles, showcasing its utility in synthetic pathways .

Comparative Analysis

The following table summarizes the structural characteristics and biological activities of related compounds compared to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Bromo-2-methylpyridine | One methyl group instead of two | Less reactive due to fewer substituents |

| 2,3-Dimethylpyridine | No bromine substitution | Lacks reactivity associated with brominated compounds |

| 4-Bromo-3-methylpyridine | Methyl group at the 3-position | Different reactivity due to altered substitution pattern |

| 4-Bromo-pyridine | Single bromine substitution without methyl groups | Simplified structure leading to different applications |

Propiedades

IUPAC Name |

4-bromo-2,3-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-6(2)9(10)4-3-7(5)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYGNCWJHJDITG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1C)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.